
1-((2,6-Difluorophényl)sulfonyl)-3-(2,2,2-trifluoroéthoxy)azétidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine” is a chemical compound with the molecular formula C11H10F5NO3S and a molecular weight of 331.26. It’s a target in pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method is practical and can be performed in the absence of silver under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethoxy group, which is known for its electron-withdrawing effects and high lipophilicity .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its trifluoromethoxy group. The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its trifluoromethoxy group. This group contributes to the compound’s electron-withdrawing effects and high lipophilicity .Applications De Recherche Scientifique
Conversion photothermique et thérapie proche infrarouge (NIR)
L'incorporation de 1-((2,6-Difluorophényl)sulfonyl)-3-(2,2,2-trifluoroéthoxy)azétidine (abrégé en TTM-DPA) dans les radicaux tris(2,4,6-trichlorophényl)méthyle (TTM) a conduit à des résultats fascinants. En attachant des unités de diphénylamine (DPA) à différentes branches du noyau TTM, les chercheurs ont obtenu des maxima d'absorption à des longueurs d'onde spécifiques (par exemple, 644 nm pour TTM-DPA). Il est à noter que lorsque plusieurs unités DPA sont introduites sur un bras unilatéral, le maximum d'absorption est considérablement décalé vers le rouge (par exemple, 675 nm pour TTM-BDPA). Ces composés présentent des rendements quantiques de photoluminescence élevés et une conversion photothermique efficace dans la gamme NIR. Cette découverte ouvre des possibilités pour la thérapie photothermique .
Agents d'imagerie biomédicale
Les dérivés TTM-DPA pourraient servir d'agents de contraste dans des techniques d'imagerie biomédicale telles que l'imagerie par résonance magnétique (IRM) ou l'imagerie photoacoustique. Leurs propriétés d'absorption NIR s'alignent bien sur la fenêtre d'imagerie, permettant une pénétration tissulaire plus profonde et une résolution accrue.
En résumé, le this compound est prometteur dans divers domaines, de la thérapie photothermique à l'électronique organique. Ses propriétés polyvalentes en font un composé excitant pour une exploration plus approfondie dans la recherche scientifique . Si vous souhaitez plus de détails sur une application spécifique, n'hésitez pas à demander !
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and agrochemicals, given the biological properties of molecules containing the trifluoromethoxy group . Additionally, improving the methods for its synthesis could also be a focus of future research .
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO3S/c12-8-2-1-3-9(13)10(8)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNSUWBUMXAOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
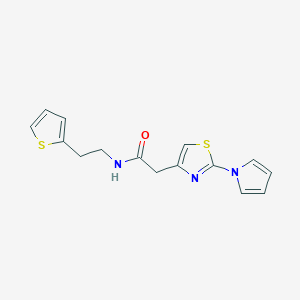
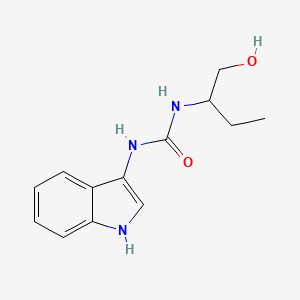
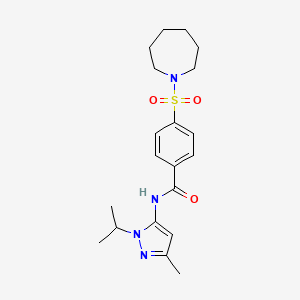
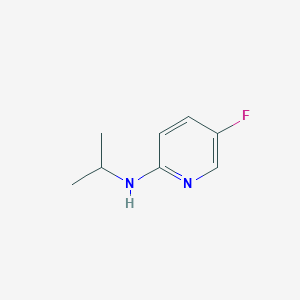

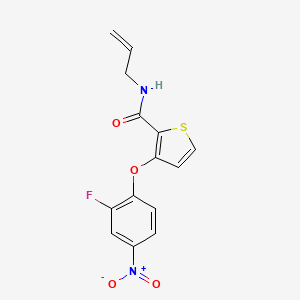
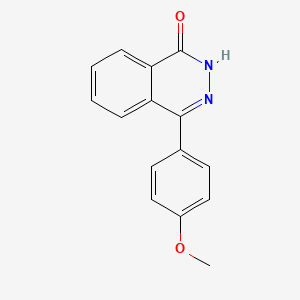
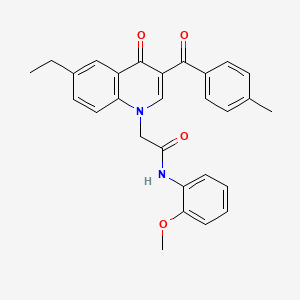
![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)
![4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2418568.png)

![ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2418572.png)
